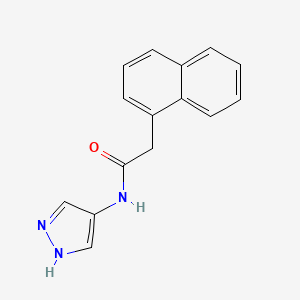![molecular formula C15H24N2O2S B7542136 N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine](/img/structure/B7542136.png)
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine, commonly known as DMMDA-2, is a research chemical that belongs to the class of phenethylamines. It is a psychoactive compound that has been studied for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of DMMDA-2 is not fully understood. It is believed to act as a serotonin receptor agonist, which means it binds to and activates serotonin receptors in the brain. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of the compound.
Biochemical and Physiological Effects:
DMMDA-2 has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes changes in mood, perception, and thought processes. DMMDA-2 has been shown to have a long duration of action, with effects lasting up to 8 hours.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMDA-2 has several advantages for use in lab experiments. It is a potent and selective serotonin receptor agonist, which makes it useful for investigating the role of serotonin receptors in various physiological and pathological processes. However, it also has several limitations. It is a controlled substance, which makes it difficult to obtain and use in research. It also has potential risks associated with its use, including toxicity and adverse effects on the cardiovascular system.
Direcciones Futuras
There are several future directions for research on DMMDA-2. One area of interest is its potential use in the treatment of depression and anxiety disorders. DMMDA-2 has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to investigate its potential use in humans. Another area of interest is its potential use in the treatment of addiction. DMMDA-2 has been shown to have effects on the reward system in the brain, and further research is needed to investigate its potential use in the treatment of addiction. Finally, further research is needed to investigate the long-term effects of DMMDA-2 on the brain and body, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of DMMDA-2 involves the reaction of 3,4-dimethylphenethylamine with methylsulfonyl chloride and piperidine. The resulting compound is then purified using chromatography. The synthesis of DMMDA-2 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
DMMDA-2 has been studied for its potential use in scientific research. It has been shown to have psychoactive effects similar to other phenethylamines, such as mescaline and MDMA. DMMDA-2 has been used in studies to investigate its effects on serotonin receptors and its potential use in the treatment of depression and anxiety disorders.
Propiedades
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2S/c1-12-4-5-14(10-13(12)2)11-16-15-6-8-17(9-7-15)20(3,18)19/h4-5,10,15-16H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEBTSKIOHGWLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC2CCN(CC2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-1-methylsulfonylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)






![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)

![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)
![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)
